molecular formula C18H14ClNO3S B2982039 N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide CAS No. 2361691-93-0

N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide

Cat. No.: B2982039
CAS No.: 2361691-93-0
M. Wt: 359.82
InChI Key: HWEICSBNCKOLNH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a 4-chloro and a 4-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide can be achieved through a multi-step process. One common method involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 4-acetylphenylamine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 4-chloronaphthalene-1-sulfonyl chloride by reacting 4-chloronaphthalene with chlorosulfonic acid.

    Step 2: Reaction of 4-chloronaphthalene-1-sulfonyl chloride with 4-acetylphenylamine in the presence of a base such as triethylamine or pyridine to form this compound.

The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
  • N-(4-acetylphenyl)-4-chloronaphthalene-1-carboxamide
  • N-(4-acetylphenyl)-4-chloronaphthalene-1-thiosulfonamide

Uniqueness

N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide is unique due to the presence of both the naphthalene ring and the sulfonamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-4-chloronaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-12(21)13-6-8-14(9-7-13)20-24(22,23)18-11-10-17(19)15-4-2-3-5-16(15)18/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEICSBNCKOLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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